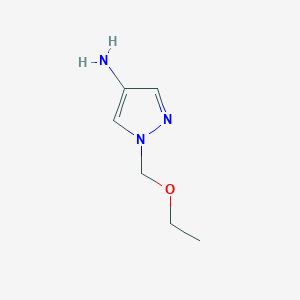
1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1-phenylcyclopropyl)methanamine, or Mixture of Diastereomers, is a compound that has been studied extensively in recent years. It is a cyclic amine with two chiral centers, and its mixture of diastereomers has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Mixture of Diastereomers has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme kinetics, as well as for the study of the effects of various drugs on enzyme activity. It has also been used as a model compound for the study of the effects of various drugs on the nervous system, and has been used in the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of Mixture of Diastereomers is not yet fully understood. However, it is known that it binds to a variety of receptors in the body, including serotonin, dopamine, and GABA receptors. It is thought to act as an agonist at these receptors, which means that it can activate the receptors and cause a physiological response.
Biochemical and Physiological Effects
Mixture of Diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a calming effect. It has also been shown to decrease anxiety and depression, as well as improve cognitive function. In addition, it has been shown to increase the production of growth hormone, which can have a positive effect on muscle growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Mixture of Diastereomers has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, it is important to note that it is a mixture of diastereomers, which can make it difficult to accurately measure the effects of the compound in experiments.
Orientations Futures
There are a number of potential future directions for research into Mixture of Diastereomers. One potential area of research is the development of more effective methods for synthesizing and purifying the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, research into the effects of the compound on drug-receptor interactions could lead to new treatments for various diseases and disorders.
Méthodes De Synthèse
Mixture of Diastereomers can be synthesized using a variety of methods. One of the most popular methods is the reaction of 2-methyl-1-phenylcyclopropane with methylamine in the presence of a strong base, such as potassium tert-butoxide. This reaction produces a mixture of diastereomers, which can then be separated using a variety of chromatographic techniques.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-methyl-1-phenylcyclopropanone", "Sodium borohydride", "Methanol", "Formic acid", "Ammonium chloride", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 2-methyl-1-phenylcyclopropanone is reduced to 1-(2-methyl-1-phenylcyclopropyl)ethanol using sodium borohydride in methanol.", "Step 2: 1-(2-methyl-1-phenylcyclopropyl)ethanol is oxidized to the corresponding aldehyde using formic acid.", "Step 3: The aldehyde intermediate is then subjected to reductive amination using ammonium chloride and sodium borohydride in methanol to yield the desired product, 1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers." ] } | |
Numéro CAS |
1017484-18-2 |
Nom du produit |
1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers |
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



